molecular formula C4H12O3Si B8525864 Trimethoxymethyl silane

Trimethoxymethyl silane

Cat. No. B8525864
M. Wt: 136.22 g/mol
InChI Key: TUQLLQQWSNWKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868407B2

Procedure details

In a 1000 ml glass flask, to a mixture of 150 g of methanol, 22 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 77 g of trimethoxymethyl silane, 14 g of phenyl trimethoxy silane, and 1.5 g of oxalic acid was added dropwise a mixed solution of 40 g of deionized water and 20 g of methanol at a liquid temperature of 40 degrees C. After that, this solution was stirred for 12 hours at 40 degrees C. After the reaction finished, the solvent was removed under a reduced pressure. Thus-obtained residue was dissolved in 1000 ml of ethyl acetate, and washed with deionized water for washing. After the water layer was separated, the organic layer was washed twice with deionized water. To this organic layer was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
20 g
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:7]2[CH:2]1CC(CC[Si](OC)(OC)OC)[CH2:5][CH2:6]2.COC([SiH3])(OC)OC.C1([Si](OC)(OC)OC)C=CC=CC=1.[C:38](O)(=O)[C:39]([OH:41])=[O:40]>CO.O>[C:39]([O:41][CH:6]([CH3:5])[CH2:7][O:1][CH3:2])(=[O:40])[CH3:38]

Inputs

Step One
Name
Quantity
20 g
Type
solvent
Smiles
CO
Name
Quantity
40 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
O1C2CC(CCC21)CC[Si](OC)(OC)OC
Name
Quantity
77 g
Type
reactant
Smiles
COC(OC)(OC)[SiH3]
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](OC)(OC)OC
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
150 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After that, this solution was stirred for 12 hours at 40 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Thus-obtained residue was dissolved in 1000 ml of ethyl acetate
WASH
Type
WASH
Details
washed with deionized water
WASH
Type
WASH
Details
for washing
CUSTOM
Type
CUSTOM
Details
After the water layer was separated
WASH
Type
WASH
Details
the organic layer was washed twice with deionized water
ADDITION
Type
ADDITION
Details
To this organic layer was added 600 g of propylene glycol monomethyl ether acetate (PGMEA)
TEMPERATURE
Type
TEMPERATURE
Details
the contents were heated up to a liquid temperature of 40 degrees C
CUSTOM
Type
CUSTOM
Details
under a reduced pressure to remove ethyl acetate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(=O)OC(COC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07868407B2

Procedure details

In a 1000 ml glass flask, to a mixture of 150 g of methanol, 22 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 77 g of trimethoxymethyl silane, 14 g of phenyl trimethoxy silane, and 1.5 g of oxalic acid was added dropwise a mixed solution of 40 g of deionized water and 20 g of methanol at a liquid temperature of 40 degrees C. After that, this solution was stirred for 12 hours at 40 degrees C. After the reaction finished, the solvent was removed under a reduced pressure. Thus-obtained residue was dissolved in 1000 ml of ethyl acetate, and washed with deionized water for washing. After the water layer was separated, the organic layer was washed twice with deionized water. To this organic layer was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
20 g
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:7]2[CH:2]1CC(CC[Si](OC)(OC)OC)[CH2:5][CH2:6]2.COC([SiH3])(OC)OC.C1([Si](OC)(OC)OC)C=CC=CC=1.[C:38](O)(=O)[C:39]([OH:41])=[O:40]>CO.O>[C:39]([O:41][CH:6]([CH3:5])[CH2:7][O:1][CH3:2])(=[O:40])[CH3:38]

Inputs

Step One
Name
Quantity
20 g
Type
solvent
Smiles
CO
Name
Quantity
40 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
O1C2CC(CCC21)CC[Si](OC)(OC)OC
Name
Quantity
77 g
Type
reactant
Smiles
COC(OC)(OC)[SiH3]
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](OC)(OC)OC
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
150 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After that, this solution was stirred for 12 hours at 40 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Thus-obtained residue was dissolved in 1000 ml of ethyl acetate
WASH
Type
WASH
Details
washed with deionized water
WASH
Type
WASH
Details
for washing
CUSTOM
Type
CUSTOM
Details
After the water layer was separated
WASH
Type
WASH
Details
the organic layer was washed twice with deionized water
ADDITION
Type
ADDITION
Details
To this organic layer was added 600 g of propylene glycol monomethyl ether acetate (PGMEA)
TEMPERATURE
Type
TEMPERATURE
Details
the contents were heated up to a liquid temperature of 40 degrees C
CUSTOM
Type
CUSTOM
Details
under a reduced pressure to remove ethyl acetate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(=O)OC(COC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.